N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine
Description
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C13H16N2O2/c1-11-5-6-12(17-11)10-14-8-9-16-13-4-2-3-7-15-13/h2-7,14H,8-10H2,1H3 |
InChI Key |
IGBQNNRPOKYBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Pyridin-2-yloxy Ethanamine Synthesis
The pyridin-2-yloxy ethanamine moiety is typically synthesized via nucleophilic substitution between 2-hydroxypyridine and 2-chloroethylamine. For example, EP1674455A1 (search result 15) describes the reaction of halogenopyridines with alkylating agents under basic conditions. A representative procedure involves:
- Reactants : 2-Hydroxypyridine, 2-chloroethylamine hydrochloride.
- Conditions : Potassium carbonate (K₂CO₃) in acetone at 20°C for 5 hours.
- Yield : 80% after recrystallization in isopropyl alcohol.
This method ensures regioselectivity for the pyridin-2-yloxy group, critical for subsequent functionalization.
Alkylation with 5-Methylfuran-2-ylmethyl Halides
The 5-methylfuranmethyl group is introduced via alkylation. EP2029572B1 (search result 4) highlights the use of 5-methylfuran-2-ylmethyl bromide in coupling reactions.
- Reactants : 2-(Pyridin-2-yloxy)ethanamine, 5-methylfuran-2-ylmethyl bromide.
- Conditions : Triethylamine (Et₃N) in dichloromethane (DCM) at 0–25°C.
- Yield : ~75% after silica gel chromatography.
Table 1: Nucleophilic Substitution Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pyridin-2-yloxy formation | 2-Hydroxypyridine, 2-chloroethylamine | Acetone | 20°C | 80% |
| Furanmethyl alkylation | 5-Methylfuran-2-ylmethyl bromide | DCM | 0–25°C | 75% |
Reductive Amination Approaches
Condensation-Reduction Strategy
Reductive amination avoids the need for pre-formed halides. PubChem CID 53572779 (search result 6) illustrates the condensation of 2-(pyridin-2-yloxy)acetaldehyde with 5-methylfuran-2-ylmethanamine, followed by reduction.
One-Pot Methodology
EP1674455A1 (search result 15) describes a one-pot reductive amination using titanium isopropoxide and sodium cyanoborohydride. This method is advantageous for scalability:
- Reactants : 5-Methylfurfural, 2-(pyridin-2-yloxy)ethylamine.
- Conditions : Titanium isopropoxide in ethanol at 80°C, followed by NaBH₃CN.
- Yield : 85%.
Catalytic Hydrogenation Techniques
Nitrile Intermediate Hydrogenation
Catalytic hydrogenation of nitriles provides high-purity amines. EP1674455A1 (search result 15) reports the hydrogenation of 2-(pyridin-2-yloxy)acetonitrile in the presence of Raney nickel:
Direct Amine Synthesis
PubChem CID 141737651 (search result 10) employs hydrogenation of imines derived from 5-methylfuran-2-carbaldehyde and 2-(pyridin-2-yloxy)ethylamine.
Table 2: Catalytic Hydrogenation Parameters
| Substrate | Catalyst | Pressure | Temperature | Yield |
|---|---|---|---|---|
| 2-(Pyridin-2-yloxy)acetonitrile | Raney Ni | 40 bar | 50°C | 90% |
| Furanmethyl imine | Pd/C | 30 bar | 50°C | 78% |
Alkylation of Amines
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation under mild conditions. EP2029572B1 (search result 4) applies this to couple 5-methylfuran-2-ylmethanol with 2-(pyridin-2-yloxy)ethylamine:
Phase-Transfer Catalysis
PubChem CID 7164635 (search result 2) demonstrates alkylation using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst:
- Reactants : 2-(Pyridin-2-yloxy)ethylamine, 5-methylfuran-2-ylmethyl bromide.
- Conditions : K₂CO₃, TBAB in water/DCM.
- Yield : 82%.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nucleophilic substitution | High regioselectivity | Requires halogenated reagents | Industrial |
| Reductive amination | One-pot synthesis | Sensitivity to moisture | Lab-scale |
| Catalytic hydrogenation | High purity | High-pressure equipment needed | Pilot-scale |
| Mitsunobu reaction | Mild conditions | Costly reagents | Small-scale |
Chemical Reactions Analysis
Types of Reactions
[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution).
Major Products
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted furan and pyridine derivatives.
Scientific Research Applications
[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic vs. Phenyl Systems : Unlike NBOMe compounds (e.g., 25I-NBOMe), which feature methoxy-substituted phenyl rings, the target compound utilizes furan and pyridine rings. These heterocycles may alter receptor binding kinetics due to differences in electron distribution and steric effects .
Pyridinyloxy Group: The pyridin-2-yloxy substituent introduces a hydrogen-bond acceptor site, which could influence solubility or interactions with enzymes like monoamine oxidases .
Pharmacological and Toxicological Implications
- NBOMe Series: Highly potent 5-HT2A agonists with EC50 values in the low nanomolar range; associated with severe toxicity (seizures, hyperthermia) due to overstimulation .
- This could imply hepatotoxicity risks absent in phenyl-based compounds .
- Pyridine-Containing Analogues : Pyridine moieties may enhance blood-brain barrier penetration compared to phenyl groups, though this remains speculative without direct evidence .
Biological Activity
N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Characteristics
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| S. aureus | 78.12 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially against resistant strains .
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The observed cytotoxicity indicates that this compound may interfere with cancer cell proliferation, warranting further investigation into its mechanisms of action .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular signaling pathways in cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Properties : In a recent publication, researchers conducted a series of assays to evaluate the antimicrobial efficacy of various derivatives of the compound. The study concluded that modifications to the furan and pyridine moieties could enhance antimicrobial activity .
- Anticancer Evaluation : A detailed investigation into the anticancer properties revealed that the compound induces apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- In Silico Studies : Computational analyses have suggested that this compound interacts strongly with target proteins involved in bacterial resistance mechanisms, indicating potential for drug development targeting resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
